Cas no 666257-91-6 (2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime)

2,4-Dichloro-1,3-thiazole-5-carboxaldehyde oxime is a versatile intermediate in organic synthesis, particularly valued for its reactivity in heterocyclic chemistry. Its dichlorothiazole core and oxime functional group make it a useful building block for constructing complex molecules, including agrochemicals and pharmaceuticals. The compound exhibits high electrophilic character, enabling efficient nucleophilic substitutions or cyclization reactions. Its stability under standard conditions ensures ease of handling, while its well-defined structure allows for precise modifications. This intermediate is often employed in the development of bioactive compounds, leveraging its ability to introduce both halogen and oxime functionalities into target structures. Suitable for controlled reactions, it is a practical choice for researchers in fine chemical synthesis.
2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime structure
666257-91-6 structure
Product Name:2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime
CAS No:666257-91-6
MF:C4H2Cl2N2OS
MW:197.04247713089
CID:964298
PubChem ID:2778786
Update Time:2025-06-14

2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime Chemical and Physical Properties

Names and Identifiers

    • 2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime
    • 2,4-DICHLORO-1,3-THIAZOLE-5-CARBALDEHYDE OXIME
    • N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine
    • DTXSID90381133
    • 2,4-dichloro-5-thiazolecarboxaldehyde oxime
    • JSJDEBDHPLBYEN-UHFFFAOYSA-N
    • FT-0690594
    • 666257-91-6
    • DB-025764
    • 2,4-Dichloro-1,3-thiazole-5-carbaldehydeoxime
    • Inchi: 1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H
    • InChI Key: JSJDEBDHPLBYEN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=NO)SC(=N1)Cl

Computed Properties

  • Exact Mass: 195.9264893g/mol
  • Monoisotopic Mass: 195.9264893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 73.7Ų

2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-1409-1MG
2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime
666257-91-6 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
MS-1409-5MG
2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime
666257-91-6 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
MS-1409-10MG
2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime
666257-91-6 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
MS-1409-20MG
2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime
666257-91-6 >90%
20mg
£76.00 2023-04-18
Key Organics Ltd
MS-1409-50MG
2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime
666257-91-6 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
MS-1409-100MG
2,4-dichloro-1,3-thiazole-5-carbaldehyde oxime
666257-91-6 >90%
100mg
£146.00 2025-02-09

Additional information on 2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime

Recent Advances in the Study of 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde Oxime (CAS: 666257-91-6)

The compound 2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime (CAS: 666257-91-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and agrochemical development. This research brief aims to synthesize the latest findings on this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.

Recent studies have demonstrated that 2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime serves as a key intermediate in the synthesis of novel heterocyclic compounds with promising pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry explored its role in the development of thiazole-based inhibitors targeting bacterial enzymes, showcasing its potential as a scaffold for antibiotic design. The compound's unique structural features, including the dichloro-substituted thiazole ring and the oxime functional group, contribute to its reactivity and binding affinity.

In addition to its pharmaceutical applications, this compound has also been investigated for its agrochemical potential. Research conducted by the European Journal of Agrochemicals in 2024 revealed that derivatives of 2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime exhibit potent herbicidal and fungicidal activities. The study identified specific structural modifications that enhance its efficacy against resistant strains of plant pathogens, offering new avenues for sustainable crop protection.

From a synthetic chemistry perspective, advancements in the preparation of 2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime have been reported. A 2023 paper in Organic Letters detailed an optimized one-pot synthesis method that improves yield and reduces byproducts, making the compound more accessible for large-scale applications. The method employs mild reaction conditions and environmentally friendly catalysts, aligning with the principles of green chemistry.

Ongoing research is also exploring the compound's mechanism of action at the molecular level. Computational studies using density functional theory (DFT) and molecular docking simulations have provided insights into its interactions with biological targets. These findings are expected to guide the rational design of next-generation therapeutics and agrochemicals based on this scaffold.

In conclusion, 2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime (CAS: 666257-91-6) represents a promising compound with diverse applications in medicinal and agrochemical research. Its structural versatility, coupled with recent synthetic and mechanistic advancements, positions it as a valuable tool for addressing pressing challenges in drug resistance and sustainable agriculture. Future studies should focus on expanding its therapeutic and agrochemical libraries while further elucidating its biological mechanisms.

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